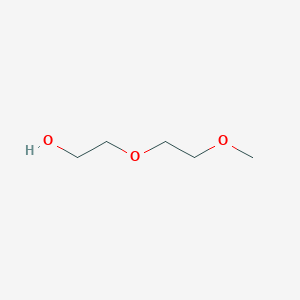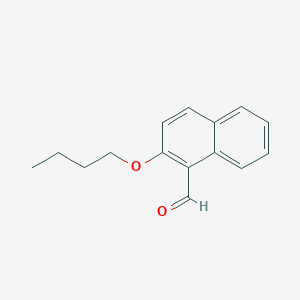
2-Butoxy-1-naphthaldehyde
説明
Synthesis Analysis
The synthesis of 2-Butoxy-1-naphthaldehyde and related compounds often involves multi-step chemical processes, including the functionalization of naphthol precursors through etherification and subsequent reactions such as the Vilsmeier-Haack reaction. For instance, organo-selenium induced radical ring-opening intramolecular cyclization has been used to synthesize naphthaldehyde derivatives, highlighting the role of selenium reagents in the synthesis process (Miao & Huang, 2009).
Molecular Structure Analysis
The molecular structure of 2-Butoxy-1-naphthaldehyde is characterized by the presence of a naphthalene ring system with an aldehyde functional group at the 1-position and a butoxy group at the 2-position. This structure has been explored for its ability to form Schiff bases and complexes with metals, demonstrating the compound's versatility in coordination chemistry (Friščić, Kaitner, & Meštrović, 1998).
Chemical Reactions and Properties
2-Butoxy-1-naphthaldehyde participates in various chemical reactions, including condensation, cyclization, and complexation. These reactions are fundamental in synthesizing sensors and other functional materials. The compound's chemical reactivity is significantly influenced by its aldehyde and butoxy functional groups, which can interact with other molecules to form a wide range of chemical structures (Das & Goswami, 2017).
科学的研究の応用
Fluorescent Chemosensors and Molecular Recognition : 2-Hydroxy-1-naphthaldehyde is utilized as a fluorescent backbone for synthesizing various fluorescent chemosensors. These sensors are capable of detecting a wide range of cations and anions due to their hydrogen bond donor and acceptor sites. This makes them useful in applications ranging from environmental monitoring to biological assays (Das & Goswami, 2017).
Detection of Hydrogen Peroxide and Peroxide in Polyethylene Glycols (PEGs) : 2-Hydroxy-1-naphthaldehyde thiosemicarbazon (HNT) has been synthesized and used as a substrate for horseradish peroxidase in spectrofluorimetric determination of hydrogen peroxide. This application is significant in chemical analysis and quality control in various industries (Tang & Wang, 2003).
Three-Dimensional Optical Storage Devices : The photorearrangement of 1-nitro-2-naphthaldehyde to nitroso acid has been studied, leading to its use in two-photon three-dimensional optical storage devices. This application is crucial in the field of data storage and retrieval (Dvornikov et al., 1998).
Excited-State Intramolecular Proton Transfer (ESIPT) in Sensors : The ESIPT fluorescence mechanism in solvated 2-hydroxy-1-naphthaldehyde carbohydrazone is investigated for developing new-type sensors, nonlinear optical materials, and biochemical probes (Huang et al., 2022).
Recognition of Aluminum Ions : 2-Hydroxy-1-naphthaldehyde derivatives are used as fluorescent chemosensors for specific recognition of aluminum ions. This is important for environmental monitoring and biological systems due to aluminum's environmental and health impacts (David et al., 2021).
将来の方向性
The vast applications of 2-hydroxy-1-naphthaldehyde-derived systems in sensors originate from their unusual excited-state intramolecular proton transfer (ESIPT) fluorescence in the molecules . This research can give meaningful insight into the two kinds of fluorescence spectroscopy in the HNISC system found by experimental measurement and be potential guidance to the application of 2-hydroxy-1-naphthaldehyde-derived systems in the development of new-type sensors, nonlinear optical materials, and biochemical probes .
特性
IUPAC Name |
2-butoxynaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-2-3-10-17-15-9-8-12-6-4-5-7-13(12)14(15)11-16/h4-9,11H,2-3,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBSJUNEKLZMST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C2=CC=CC=C2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367834 | |
| Record name | 2-butoxy-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxy-1-naphthaldehyde | |
CAS RN |
1084-35-1 | |
| Record name | 2-butoxy-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



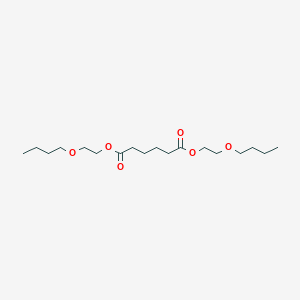
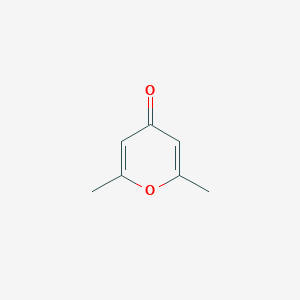
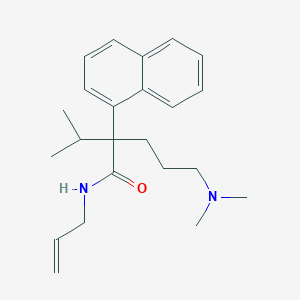
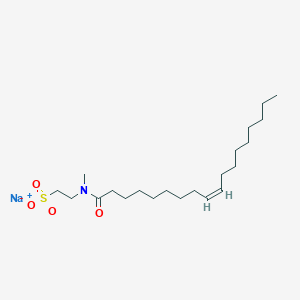

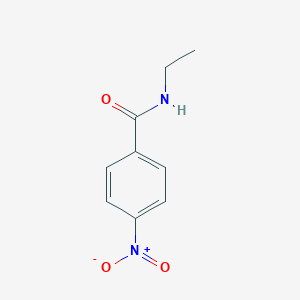

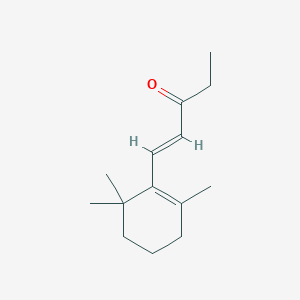


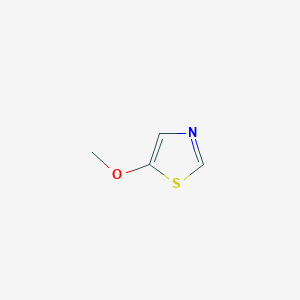
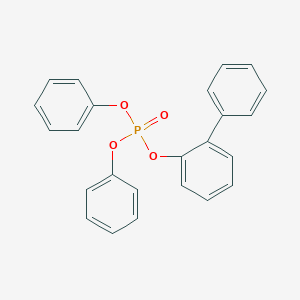
![Propanenitrile, 3-[(2-hydroxyethyl)(3-methylphenyl)amino]-](/img/structure/B87264.png)
